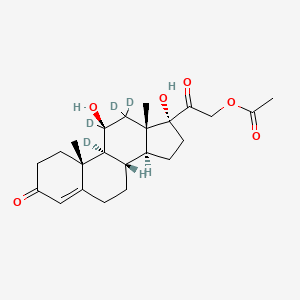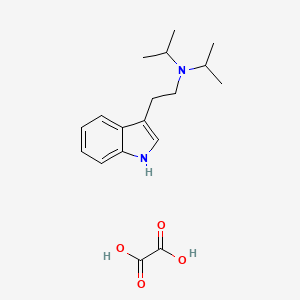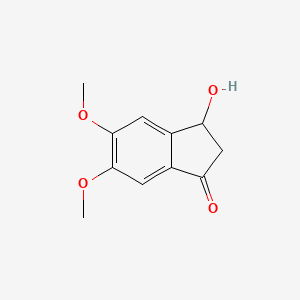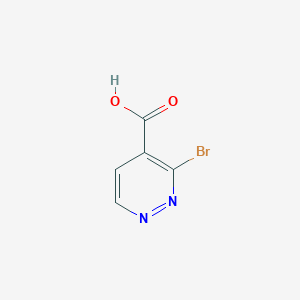
Lisdexamphetamine-d3 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lisdexamphetamine-d3 Dihydrochloride is a deuterated form of lisdexamphetamine, a prodrug of dextroamphetamine. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder. The deuterated form is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lisdexamphetamine-d3 dihydrochloride involves the coupling of deuterated amphetamine with L-lysine. The process typically includes the following steps:
Preparation of Deuterated Amphetamine: Deuterated amphetamine is synthesized by replacing the hydrogen atoms in amphetamine with deuterium.
Coupling Reaction: The deuterated amphetamine is then coupled with L-lysine using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated amphetamine and L-lysine are synthesized and coupled in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and recrystallization. Quality control measures ensure the product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Lisdexamphetamine-d3 dihydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release deuterated amphetamine and L-lysine.
Oxidation: The amine group in the compound can be oxidized to form corresponding oxides.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Deuterated amphetamine and L-lysine.
Oxidation: Corresponding oxides of the amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Lisdexamphetamine-d3 dihydrochloride is widely used in scientific research, particularly in the fields of:
Pharmacokinetics and Pharmacodynamics: Used to study the absorption, distribution, metabolism, and excretion of lisdexamphetamine.
Neuropharmacology: Research on the effects of deuterated amphetamine on the central nervous system.
Drug Development: Used as a reference compound in the development of new ADHD and binge eating disorder treatments.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to study drug metabolism and interactions.
作用机制
Lisdexamphetamine-d3 dihydrochloride is a prodrug that is converted to deuterated dextroamphetamine in the body. The active deuterated dextroamphetamine works by:
Inhibiting the Reuptake of Dopamine and Norepinephrine: It blocks the dopamine transporter (DAT) and norepinephrine transporter (NET), increasing the levels of these neurotransmitters in the synaptic cleft.
Increasing the Release of Dopamine and Norepinephrine: It promotes the release of these neurotransmitters from presynaptic neurons.
Binding to Vesicular Monoamine Transporter 2 (VMAT2): This action increases the release of neurotransmitters into the synaptic cleft.
相似化合物的比较
Similar Compounds
Dextroamphetamine: The active form of lisdexamphetamine.
Methamphetamine: Another amphetamine derivative with similar stimulant effects.
Methylphenidate: A stimulant used to treat ADHD, similar in action but different in chemical structure.
Uniqueness
Lisdexamphetamine-d3 dihydrochloride is unique due to its deuterated form, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for more precise tracking in metabolic studies.
属性
分子式 |
C15H25N3O |
|---|---|
分子量 |
266.40 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]hexanamide |
InChI |
InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1/i1D3 |
InChI 键 |
VOBHXZCDAVEXEY-BOYPKXIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


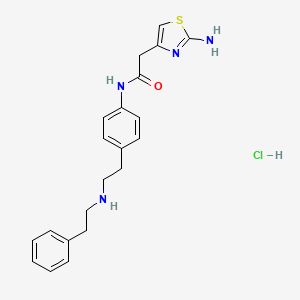
![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
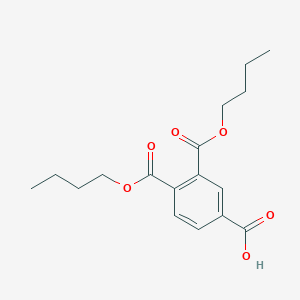
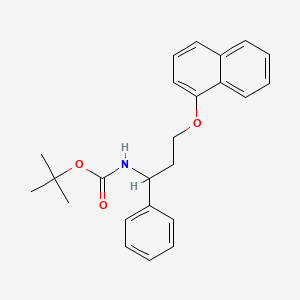
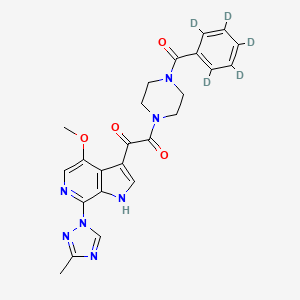
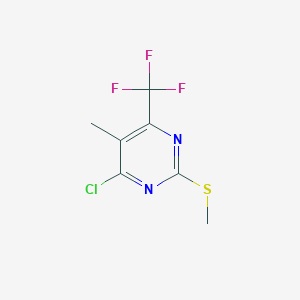
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)
